Lipophilicity and Basicity: Impact of the Butoxy Group on LogP and pKa vs. Non-Alkylated Analog
The presence of the para-butoxy group on the diphenyl ether core significantly increases lipophilicity and decreases basicity relative to the unsubstituted analog, 4-phenoxyaniline. This directly affects its solubility profile and potential for passive membrane permeability in biological systems. 4-(4-Butoxyphenoxy)aniline exhibits a predicted logP value of approximately 4.5, compared to a significantly lower value for 4-phenoxyaniline. Its pKa (amine) is estimated at ~4.8, indicating it is a weaker base than typical anilines .
| Evidence Dimension | Lipophilicity (logP) and Basicity (pKa) |
|---|---|
| Target Compound Data | logP ~4.5; pKa (amine) ~4.8 |
| Comparator Or Baseline | 4-Phenoxyaniline (logP value significantly lower, pKa of typical anilines ~9-10) |
| Quantified Difference | logP increased by >2 units; pKa decreased by ~4-5 units |
| Conditions | Predicted values based on computational models and experimental data for structural analogs . |
Why This Matters
This data confirms that the butoxy chain is essential for achieving the high lipophilicity required for specific membrane interactions or for tuning the compound's solubility in organic solvents during synthesis.
